N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

Catalog No.
S12079609
CAS No.
M.F
C18H17BrN2O2
M. Wt
373.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]...

Product Name

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

IUPAC Name

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

InChI

InChI=1S/C18H17BrN2O2/c1-3-4-17(22)20-13-6-8-16-15(10-13)21-18(23-16)12-5-7-14(19)11(2)9-12/h5-10H,3-4H2,1-2H3,(H,20,22)

InChI Key

IMKJKGAXPCFJFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)C

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is an organic compound that belongs to the class of benzoxazole derivatives. This compound features a butanamide group attached to a benzoxazole moiety, which itself is substituted with a bromine atom and a methyl group on the phenyl ring. The presence of these functional groups contributes to its unique chemical properties and potential applications in medicinal chemistry and materials science.

The molecular structure can be represented as follows:

  • Molecular Formula: C15_{15}H16_{16}BrN2_{2}O
  • Molecular Weight: Approximately 354.21 g/mol
  • CAS Number: 354561-72-1

Benzoxazoles are heterocyclic compounds characterized by a fused benzene and oxazole ring, known for their diverse biological activities, including antimicrobial and anticancer properties.

The chemical reactivity of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Acylation Reactions: The amide group can participate in acylation reactions, which are useful for synthesizing more complex molecules.
  • Cyclization Reactions: Under certain conditions, the compound may engage in cyclization reactions, potentially forming new heterocyclic structures.

These reactions enable the modification of the compound's structure for various applications in drug development and materials science.

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide exhibits significant biological activity, particularly in the fields of medicinal chemistry:

  • Antibacterial Properties: Compounds in the benzoxazole class have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents.
  • Anticancer Activity: Some studies indicate that benzoxazole derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Enzyme Inhibition: The compound may also act as an inhibitor of specific enzymes involved in disease pathways, contributing to its therapeutic potential.

The synthesis of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide typically involves several key steps:

  • Formation of Benzoxazole Core: This is achieved by cyclizing an o-amino phenol derivative with a carboxylic acid or its derivative under acidic conditions.
  • Bromination: The introduction of the bromine substituent can be performed using brominating agents such as N-bromosuccinimide.
  • Methylation: A methyl group is introduced through methylating agents like dimethyl sulfate or methyl iodide.
  • Amidation: Finally, the butanamide group is added through an amidation reaction with butanoic acid or its derivatives.

Optimization of these steps can lead to higher yields and purity in both laboratory and industrial settings .

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide has several applications:

  • Medicinal Chemistry: As a potential drug candidate for antibacterial and anticancer therapies.
  • Materials Science: Investigated for its properties in organic electronics and as a building block for novel materials.
  • Biological Research: Utilized in studies related to enzyme inhibition and protein-ligand interactions.

Interaction studies involving N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide focus on its binding affinities with various biological targets. These studies help elucidate its mechanism of action and therapeutic potential. Techniques such as:

  • Molecular Docking: To predict interactions with target proteins.
  • In vitro Assays: To assess biological activity against specific cell lines or enzymes.

These studies provide insights into how this compound can be optimized for greater efficacy in therapeutic applications.

Several compounds share structural similarities with N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide. Here are some notable examples:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
2-(4-chlorophenyl)-1,3-benzoxazoleChlorine substituent instead of bromineAntimicrobialLacks methyl group
2-(2-methylphenyl)-1,3-benzoxazoleDifferent phenyl substituentAnticancerMethyl group on different position
6-bromo-2-(4-methoxyphenyl)-benzoxazoleMethoxy substituentAntibacterialDifferent substitution pattern

These compounds illustrate variations in substituents that can significantly affect biological activity and chemical reactivity. N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide's unique combination of bromine and methyl groups contributes to its distinctive properties compared to these similar compounds .

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

372.04734 g/mol

Monoisotopic Mass

372.04734 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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